Decarestrictin A1

Description

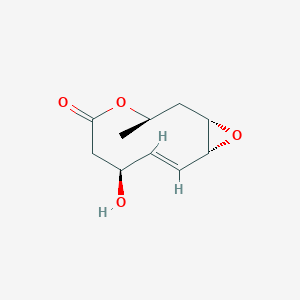

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

(1S,3R,7S,8E,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one |

InChI |

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2+/t6-,7-,8-,9+/m1/s1 |

InChI Key |

JCWPVPJYCLLPQL-CXPMVJJISA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](O2)/C=C/[C@H](CC(=O)O1)O |

Canonical SMILES |

CC1CC2C(O2)C=CC(CC(=O)O1)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Decarestrictin A1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictin A1, a member of the decarestrictin family of natural products, has emerged as a molecule of significant interest within the scientific community due to its potent biological activities. Isolated from fungi of the Penicillium genus, decarestrictins are recognized for their inhibitory effects on cholesterol biosynthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the associated signaling pathway, quantitative inhibitory data, and the experimental methodologies employed for these discoveries.

Core Mechanism of Action: Inhibition of Cholesterol Biosynthesis

The primary mechanism of action of this compound is the inhibition of the cholesterol biosynthesis pathway. This intricate and vital metabolic cascade is responsible for the de novo synthesis of cholesterol, a crucial component of cell membranes and a precursor for steroid hormones and bile acids.

Molecular Target: Squalene Synthase

Current scientific understanding points to squalene synthase (SQS) as the direct molecular target of this compound. Squalene synthase catalyzes the first committed step in sterol biosynthesis, a reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this critical enzyme, this compound effectively halts the downstream production of cholesterol.

Signaling Pathway and Downstream Effects

The inhibition of squalene synthase by this compound initiates a cascade of downstream cellular effects. A reduction in the intracellular pool of cholesterol triggers a compensatory response mediated by the Sterol Regulatory Element-Binding Proteins (SREBPs).

Below is a diagram illustrating the signaling pathway affected by this compound:

Quantitative Data on Inhibitory Activity

The potency of this compound as an inhibitor of cholesterol biosynthesis has been quantified through in vitro enzymatic assays. The following table summarizes the available data.

| Compound | Target Enzyme | Assay System | IC50 Value |

| This compound | Squalene Synthase | Rat liver microsomes | 7.8 µM |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The elucidation of the mechanism of action of this compound has been made possible through a series of key experiments. The detailed methodologies for these experiments are outlined below.

Squalene Synthase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of squalene synthase.

Methodology:

-

Preparation of Microsomes: Liver microsomes from male Sprague-Dawley rats are prepared by differential centrifugation. The liver is homogenized in a buffer containing sucrose, EDTA, and a protease inhibitor cocktail. The homogenate is centrifuged at low speed to remove nuclei and cell debris, followed by a high-speed centrifugation to pellet the microsomes. The microsomal pellet is then resuspended in a suitable buffer.

-

Enzyme Assay: The assay is conducted in a reaction mixture containing the rat liver microsomes, [¹⁴C]-farnesyl pyrophosphate as the substrate, NADPH, and varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified period (e.g., 30 minutes).

-

Extraction and Quantification: The reaction is stopped, and the lipids, including the formed [¹⁴C]-squalene, are extracted using an organic solvent system (e.g., chloroform/methanol). The organic phase is separated, evaporated to dryness, and the residue is redissolved in a small volume of solvent.

-

Analysis: The amount of [¹⁴C]-squalene is quantified using thin-layer chromatography (TLC) followed by autoradiography or scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the workflow for the squalene synthase inhibition assay.

Conclusion

This compound exerts its biological effect by directly inhibiting squalene synthase, a pivotal enzyme in the cholesterol biosynthesis pathway. This targeted inhibition leads to a reduction in cholesterol production and triggers a cellular response to increase cholesterol uptake. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals in the field of drug development to further explore the therapeutic potential of this compound and its analogues. The precise mechanism of action makes it an attractive candidate for the development of novel hypocholesterolemic agents.

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Decarestrictin A1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictin A1, a member of the decarestrictine family of secondary metabolites, has garnered significant interest for its potent inhibitory effects on cholesterol biosynthesis. Produced by the filamentous fungus Penicillium simplicissimum, this ten-membered lactone holds promise for the development of novel therapeutic agents. Understanding the intricate biosynthetic pathway of this compound is paramount for its targeted production, derivatization, and the engineering of novel analogs with enhanced pharmacological properties. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, from its polyketide origins to the key enzymatic transformations. While the complete biosynthetic gene cluster (BGC) has not yet been experimentally fully characterized, this guide synthesizes the available genomic and biochemical data to present a putative pathway and highlights areas for future research.

The Polyketide Origin of the Decarestrictin Backbone

Early biosynthetic studies involving isotopic labeling experiments have firmly established that the decarestrictines, including this compound, are of polyketide origin.[1] Feeding experiments with ¹³C-labeled acetate and malonate precursors demonstrated their incorporation into the characteristic ten-carbon backbone, confirming its synthesis via the polyketide pathway.[1] The core structure is derived from a pentaketide precursor, assembled by a Polyketide Synthase (PKS).

Putative Biosynthetic Pathway of this compound

While the specific biosynthetic gene cluster (BGC) for this compound in Penicillium simplicissimum has not been definitively identified and experimentally verified, analysis of the available genome sequence of Penicillium simplicissimum A4 allows for the construction of a putative pathway.[2] The biosynthesis is proposed to be initiated by a highly reducing Type I Polyketide Synthase (HR-PKS).

The proposed biosynthetic steps are as follows:

-

Pentaketide Synthesis: An HR-PKS catalyzes the iterative condensation of one acetyl-CoA starter unit with four malonyl-CoA extender units to assemble a linear pentaketide chain. The PKS likely contains domains for ketoreduction (KR), dehydration (DH), and enoylreduction (ER) to produce a saturated polyketide chain.

-

Reductive Tailoring: Following the initial synthesis, the polyketide chain undergoes a series of post-PKS modifications, including hydroxylations at specific positions, catalyzed by tailoring enzymes such as cytochrome P450 monooxygenases and reductases.

-

Lactonization: The final step in the formation of the decarestrictin core is the cyclization of the linear polyketide chain to form the characteristic ten-membered lactone ring, a reaction likely catalyzed by a thioesterase (TE) domain at the terminus of the PKS or a separate enzyme.

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not yet available in the public domain. However, based on standard methodologies for the investigation of fungal secondary metabolite biosynthesis, the following experimental workflows can be proposed.

Gene Cluster Identification and Verification Workflow

The identification and verification of the this compound BGC would involve a combination of bioinformatics and molecular biology techniques.

1. Genome Mining for the Putative BGC:

-

The genome of a this compound-producing strain of P. simplicissimum would be sequenced.

-

Bioinformatic tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) would be used to predict BGCs.

-

Putative PKS genes would be identified and the surrounding genomic regions analyzed for genes encoding tailoring enzymes consistent with the structure of this compound.

2. Targeted Gene Disruption:

-

To confirm the involvement of a candidate BGC, key genes such as the PKS gene would be targeted for disruption using CRISPR/Cas9-mediated gene editing.

-

The resulting mutant strains would be cultivated and their metabolic profiles compared to the wild-type strain.

3. Metabolite Analysis:

-

Culture extracts from wild-type and mutant strains would be analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The absence of this compound production in the knockout mutant would confirm the role of the disrupted gene in its biosynthesis.

Quantitative Data

As of the current date, there is a notable absence of publicly available quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetic parameters (Km, kcat), precursor uptake rates, and product yields from fermentation. The following table highlights the types of quantitative data that are crucial for a comprehensive understanding and optimization of this compound production.

| Parameter | Description | Significance |

| PKS Activity | Michaelis-Menten kinetics (Km, Vmax) for acetyl-CoA and malonyl-CoA. | Determines the efficiency of the core polyketide synthesis. |

| Tailoring Enzyme Kinetics | Kinetic parameters for hydroxylases and reductases. | Provides insight into the rate-limiting steps of post-PKS modifications. |

| Precursor Supply | Intracellular concentrations of acetyl-CoA and malonyl-CoA. | Crucial for metabolic engineering efforts to enhance precursor pools. |

| Product Titer | Concentration of this compound (mg/L) in fermentation broth. | A key metric for optimizing fermentation conditions and strain improvement. |

| Gene Expression Levels | Transcript levels (e.g., via qRT-PCR) of BGC genes under different conditions. | Correlates gene expression with metabolite production. |

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating example of fungal polyketide metabolism. While the polyketide origin has been established, the definitive identification and characterization of the complete biosynthetic gene cluster and the associated enzymes remain a significant gap in our knowledge. The availability of the P. simplicissimum genome sequence provides a critical resource for future research aimed at elucidating this pathway.[2] Future efforts should focus on the functional characterization of the putative BGC through targeted gene knockouts and heterologous expression of the pathway. Furthermore, detailed biochemical assays of the individual enzymes will be essential to unravel the precise catalytic mechanisms and kinetics. A complete understanding of the this compound biosynthetic pathway will not only pave the way for the overproduction of this valuable compound but also enable the combinatorial biosynthesis of novel derivatives with potentially improved therapeutic properties.

References

Decarestrictin A1: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictin A1 is a naturally occurring polyketide macrolide produced by certain species of the Penicillium fungus.[1] As a member of the decarestrictin family, it has garnered scientific interest primarily for its inhibitory effects on cholesterol biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended to support further research and drug development efforts in the field of metabolic disease.

Chemical Structure and Properties

This compound is classified as an organoheterocyclic compound, specifically an oxocin, and is biosynthesized via the polyketide pathway.[1] Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | (1S,3R,7S,8E,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one | [1] |

| Molecular Formula | C₁₀H₁₄O₄ | [2][3] |

| Molecular Weight | 198.22 g/mol | [2][3] |

| CAS Number | 127393-90-2 | [2][3][4] |

| Canonical SMILES | C[C@@H]1C[C@@H]2O[C@@H]2/C=C/--INVALID-LINK--CC(=O)O1 | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| LogP (AlogP) | 0.40 | [1] |

| Topological Polar Surface Area | 59.06 Ų | [1] |

| Rotatable Bond Count | 1 | [1] |

| Lipinski's Rule of Five | No violations | [1] |

Spectroscopic Data

-

¹H-NMR and ¹³C-NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra would be complex, showing characteristic signals for the methyl, methylene, and methine protons and carbons within the macrolide ring and its substituents. The presence of the double bond and the epoxide ring would be confirmed by specific chemical shifts and coupling constants.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of C₁₀H₁₄O₄. Fragmentation patterns would provide further evidence for the proposed structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-O bonds of the ether and epoxide functionalities.

Biological Activity: Inhibition of Cholesterol Biosynthesis

This compound is primarily recognized for its role as an inhibitor of cholesterol biosynthesis.[2] This biological activity is of significant interest for the development of new therapeutic agents to manage hypercholesterolemia.

Mechanism of Action

The primary mechanism of action of this compound is believed to be the inhibition of a key enzyme in the cholesterol biosynthesis pathway. While the specific target has not been definitively elucidated in publicly available literature, compounds of this nature often target HMG-CoA reductase, the rate-limiting enzyme in this pathway. Inhibition of HMG-CoA reductase leads to a reduction in the endogenous synthesis of cholesterol.

Signaling Pathway

The inhibition of cholesterol synthesis by compounds like this compound can have downstream effects on cellular signaling pathways that regulate lipid metabolism. A key pathway involved is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. Under conditions of low intracellular cholesterol, SREBPs are activated and translocate to the nucleus, where they upregulate the expression of genes involved in cholesterol and fatty acid synthesis. By inhibiting cholesterol synthesis, this compound may indirectly influence the activity of the SREBP pathway, although direct evidence for this is not yet available.

Caption: Putative mechanism of this compound in cholesterol biosynthesis.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are crucial for reproducible research. The following sections outline generalized methodologies based on standard practices for natural product chemistry and pharmacology.

Isolation and Purification of this compound from Penicillium sp.

A generalized workflow for the isolation and purification of this compound from a fungal culture is presented below.

Caption: General workflow for the isolation of this compound.

-

Fermentation: Penicillium sp. is cultured in a suitable liquid medium under optimal conditions for the production of secondary metabolites.

-

Extraction: The culture broth is separated from the mycelia. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by further purification using techniques like preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Characterization

The purified this compound is then subjected to spectroscopic analysis for structural confirmation.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity of protons and carbons.

-

Mass Spectrometry: High-resolution mass spectra are obtained using techniques like ESI-MS or EI-MS to determine the exact mass and molecular formula.

-

Infrared Spectroscopy: An IR spectrum is recorded using an FTIR spectrometer to identify the functional groups present in the molecule.

In Vitro Assay for Inhibition of Cholesterol Biosynthesis

A common method to assess the inhibitory activity of compounds on cholesterol synthesis is to use a cell-based assay with radiolabeled precursors.

-

Cell Culture: A suitable cell line, such as HepG2 (a human liver cancer cell line), is cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period.

-

Radiolabeling: A radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate, is added to the culture medium.

-

Lipid Extraction: After incubation, the cells are harvested, and total lipids are extracted.

-

Quantification: The amount of radiolabeled cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.

-

Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits cholesterol synthesis by 50%) is calculated from the dose-response curve.

Conclusion

This compound represents a promising natural product with potential applications in the management of hypercholesterolemia. Its unique chemical structure and inhibitory effect on cholesterol biosynthesis warrant further investigation. This technical guide provides a foundational understanding of its chemical and biological properties, along with generalized experimental approaches to aid researchers in their future studies. More detailed investigations into its specific molecular target, mechanism of action, and in vivo efficacy are necessary to fully elucidate its therapeutic potential.

References

- 1. Multiple inhibitory effects of garlic extracts on cholesterol biosynthesis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of in vitro cholesterol synthesis by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and partial characterization of a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Decarestrictin A1 Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictin A1 is a member of the decarestrictine family, a group of ten-membered lactones with significant biological activities, including the inhibition of cholesterol biosynthesis. These compounds are of considerable interest to the pharmaceutical industry for the development of new therapeutic agents. This technical guide provides an in-depth overview of the microorganisms known to produce this compound, their fermentation, and the analytical methods for its characterization.

I. Producing Organisms

This compound is a fungal secondary metabolite produced by specific species within the genus Penicillium. The primary producers identified in the scientific literature are:

These filamentous fungi have been isolated from various environmental sources and are known to produce a range of bioactive secondary metabolites. The production of decarestrictins, including A1, is a characteristic feature of certain strains of these species.

II. Biosynthesis of this compound

The biosynthesis of this compound, like other decarestrictins, follows a polyketide pathway. The core structure is assembled by a polyketide synthase (PKS) from simple carboxylic acid precursors. The initial polyketide chain undergoes a series of modifications, including cyclization and enzymatic transformations, to yield the final ten-membered lactone structure of this compound.

The production of different members of the decarestrictine family is highly influenced by the fermentation conditions, particularly the pH of the culture medium. This suggests that the activity of specific enzymes in the late stages of the biosynthetic pathway is pH-dependent, leading to a shift in the final product profile.

Diagram of the Postulated Biosynthetic Relationship

References

Decarestrictin A1 Family of Compounds: A Technical Guide for Researchers

An In-depth Examination of a Promising Class of Cholesterol Biosynthesis Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Decarestrictin A1 family of natural products, a class of compounds with demonstrated potential as inhibitors of cholesterol biosynthesis. This document consolidates available information on their core structure, biological activity, and putative mechanisms of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

The this compound family of compounds are secondary metabolites produced by the filamentous fungus Penicillium simplicissimum. First identified as potent inhibitors of cholesterol biosynthesis, these natural products have garnered interest for their potential therapeutic applications in hypercholesterolemia and related cardiovascular diseases. The family comprises a series of structurally related polyketides, with this compound being a prominent member.

Core Structure and Chemical Properties

The core chemical scaffold of the this compound family is characterized by a complex polyketide structure. Variations in the side chains and oxidation patterns across the core structure give rise to the different members of the family. The intricate stereochemistry of these molecules presents a significant challenge for total synthesis, which has been an active area of research.

Biological Activity and Mechanism of Action

The primary biological activity of the this compound family is the inhibition of cholesterol biosynthesis. While the precise molecular target for all members has not been definitively elucidated, their activity profile suggests an interaction with one or more key enzymes in the cholesterol biosynthesis pathway. A likely candidate is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in this pathway and the target of statin drugs.

Quantitative Bioactivity Data

To date, specific IC50 values for the this compound family of compounds against HMG-CoA reductase or in cell-based cholesterol biosynthesis assays are not widely reported in publicly available literature. The following tables are provided as a template for organizing and presenting such data as it becomes available through future research.

Table 1: In Vitro HMG-CoA Reductase Inhibition by this compound Analogs

| Compound | Concentration Range (µM) | Percent Inhibition (%) | IC50 (µM) |

| This compound | |||

| Decarestrictin A2 | |||

| Decarestrictin D | |||

| Positive Control (e.g., Pravastatin) |

Table 2: Inhibition of Cholesterol Biosynthesis in a Cell-Based Assay

| Compound | Cell Line | Treatment Duration (h) | Cytotoxicity (CC50, µM) | Cholesterol Synthesis Inhibition (IC50, µM) |

| This compound | HepG2 | 24 | ||

| Decarestrictin A2 | HepG2 | 24 | ||

| Decarestrictin D | HepG2 | 24 | ||

| Positive Control (e.g., Simvastatin) | HepG2 | 24 |

Putative Signaling Pathway Involvement

Inhibition of cholesterol biosynthesis by the this compound family is expected to modulate the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway, a central regulator of cellular lipid homeostasis. A reduction in intracellular cholesterol levels would typically lead to the activation of SREBP-2, which upregulates the expression of genes involved in cholesterol synthesis and uptake, including the LDL receptor. The interplay between this compound and the SREBP pathway warrants further investigation to fully understand its cellular effects.

Figure 1. Simplified overview of the cholesterol biosynthesis pathway highlighting the putative target of the this compound family.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of the this compound family.

Isolation and Purification of Decarestrictins from Penicillium simplicissimum

This protocol is a general guideline and may require optimization based on the specific strain and culture conditions.

-

Fermentation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension of Penicillium simplicissimum.

-

Incubate the culture for 14-21 days at 25-28°C with shaking (150 rpm).

-

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure to yield a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing compounds of interest and concentrate.

-

Perform further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate individual Decarestrictin analogs.

-

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is adapted from commercially available HMG-CoA reductase assay kits.

-

Reagents and Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing DTT and EDTA)

-

Test compounds (this compound analogs) dissolved in DMSO

-

Positive control (e.g., Pravastatin)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Assay Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase in each well of the microplate.

-

Add the test compounds at various concentrations (typically in a serial dilution). Include wells for a positive control and a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the HMG-CoA substrate to all wells.

-

Immediately measure the absorbance at 340 nm at time zero and then at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The rate of decrease in absorbance at 340 nm is proportional to the HMG-CoA reductase activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

An In-depth Technical Guide to the Natural Sources of Decarestrictin A1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and isolation of Decarestrictin A1, a member of the decarestrictine family of compounds known for their inhibitory effects on cholesterol biosynthesis.

Natural Sources of this compound

This compound is a secondary metabolite produced by filamentous fungi of the genus Penicillium. The primary identified producing species are:

These fungal strains have been the focus of studies on the production and isolation of the decarestrictine family of compounds.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of the producing fungal strains. While specific media compositions and fermentation parameters for maximizing this compound yield are not extensively detailed in publicly available literature, general principles of fungal fermentation for secondary metabolite production are applicable.

2.1 General Fermentation Protocol Overview

A typical fermentation process for Penicillium species involves the following stages:

-

Inoculum Preparation: A pure culture of the Penicillium strain is grown on a suitable agar medium, followed by the transfer of spores or mycelia to a liquid seed culture medium.

-

Production Fermentation: The seed culture is then used to inoculate a larger production fermenter containing a nutrient-rich medium.

-

Incubation: The fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation for a specific duration to allow for fungal growth and secondary metabolite production.

-

Harvesting: After the fermentation period, the fungal biomass is separated from the culture broth, which contains the secreted this compound.

A generalized workflow for the fermentation process is illustrated in the diagram below.

Caption: Diagram 1: Generalized Fermentation Workflow.

2.2 Factors Influencing Production

The production of decarestrictines, including A1, is influenced by fermentation conditions. For instance, studies on Penicillium simplicissimum (FH-A 6090) have shown that pH-static fermentations can be used to manipulate the secondary metabolite profile, directing the process to favor the production of specific decarestrictine family members.[1] Under acidic conditions, Decarestrictins A1 and A2 can be converted to other decarestrictines.[1]

Isolation and Purification of this compound

Following fermentation, this compound is isolated and purified from the culture broth. The general steps for this process are outlined below.

3.1 Extraction and Purification Protocol Overview

-

Extraction: The culture filtrate is typically extracted with a water-immiscible organic solvent, such as chloroform, to transfer the lipophilic this compound from the aqueous phase to the organic phase.

-

Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to one or more chromatographic techniques to separate this compound from other metabolites. This may include:

-

Silica gel column chromatography.

-

High-Performance Liquid Chromatography (HPLC).

-

The following diagram illustrates a conceptual workflow for the isolation and purification of this compound.

Caption: Diagram 2: Isolation and Purification Workflow.

Quantitative Data

Biosynthesis of this compound

The biosynthesis of the decarestrictine family of compounds in Penicillium simplicissimum originates from a polyketide pathway.[3]

5.1 Polyketide Origin

Feeding experiments with labeled precursors have confirmed that the carbon skeleton of the decarestrictines is derived from a common pentaketide precursor.[3] This precursor undergoes a series of post-polyketide synthase modifications, including cyclization and oxidation, to form the characteristic 10-membered lactone ring and the varied oxygenation patterns observed in the different decarestrictine analogs.

5.2 Proposed Biosynthetic Relationship

The various decarestrictines are believed to arise from a common biosynthetic pathway, with different members being products of enzymatic and, in some cases, non-enzymatic transformations.[1] Decarestrictins A1 and A2 are considered early intermediates that can be further converted to other decarestrictines under specific fermentation conditions.[1]

The following diagram illustrates the conceptual biosynthetic relationship of the decarestrictine family.

Caption: Diagram 3: Conceptual Biosynthetic Relationship.

Conclusion

This compound is a naturally occurring polyketide synthesized by Penicillium simplicissimum and Penicillium corylophilum. Its production through fermentation and subsequent isolation involves standard mycological and natural product chemistry techniques. While the general principles are established, specific high-yield fermentation and purification protocols are not widely published. Further research into the genetic and enzymatic basis of the decarestrictine biosynthetic pathway could enable metabolic engineering approaches for enhanced production of this compound and other bioactive members of this family.

References

- 1. A non-enzymatic reaction in the late biosynthesis of the decarestrictine family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic studies on the decarestrictine family - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Decarestrictin A1: A Technical Review of a Cholesterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Decarestrictin A1 is a naturally occurring 10-membered macrolide belonging to the decarestrictine family of secondary metabolites produced by various Penicillium species, including Penicillium simplicissimum and Penicillium corylophilum.[1][2] First identified through chemical screening, the decarestrictines have garnered significant interest due to their potent inhibitory activity against cholesterol biosynthesis.[1][2] this compound, along with its isomer A2, serves as a biosynthetic precursor to other members of the family, such as decarestrictines D, N, and O, through a non-enzymatic conversion under acidic fermentation conditions.[3] This family of compounds represents a promising area of research for the development of novel anticholesteremic agents.

Physicochemical Properties and Structure Elucidation

The chemical structure of this compound, along with other members of the family (A2, B, C1, C2, and D), was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and was confirmed by X-ray analysis of derivatives.[4] The decarestrictines are characterized by a 10-membered lactone ring, with variations in the oxygenation pattern.[4]

Table 1: Physicochemical Properties of Selected Decarestrictines

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Source Organism |

| This compound/A2 | C10H14O4 | 198.22 | 10-membered lactone | Penicillium spp. |

| Decarestrictin D | C10H16O5 | 216.23 | 10-membered lactone | Penicillium spp. |

| Decarestrictin L | C15H22O3 | 250.34 | Tetrahydropyranyl ring | Penicillium simplicissimum[5] |

| Decarestrictin N | C10H16O5 | 216.23 | 10-membered lactone | Penicillium simplicissimum[3] |

| Decarestrictin O | C10H16O5 | 216.23 | 10-membered lactone | Penicillium simplicissimum[3] |

Biological Activity: Inhibition of Cholesterol Biosynthesis

The primary biological activity of the decarestrictine family is the inhibition of de novo cholesterol biosynthesis. This has been demonstrated in both in vitro and in vivo models.[1][2]

In Vitro Studies

In Vivo Studies

Early studies confirmed the cholesterol-lowering effects of the decarestrictine family in animal models, corroborating the findings from in vitro assays.[1]

Mechanism of Action and Signaling Pathway

The precise molecular target of this compound within the cholesterol biosynthesis pathway has not been definitively elucidated in the available literature. However, the general mechanism of inhibiting cholesterol synthesis involves the modulation of key enzymes in the pathway. The primary rate-limiting step in cholesterol synthesis is catalyzed by 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[6][7][8][9] Inhibition of this enzyme is the mechanism of action for the widely used statin drugs.[6][7][8][9] It is plausible that decarestrictines exert their effect on this or other enzymes in the pathway.

Caption: Hypothetical inhibition of HMG-CoA reductase by this compound.

Experimental Protocols

Isolation and Purification of Decarestrictines

The general protocol for isolating decarestrictines from Penicillium cultures involves the following steps:

-

Fermentation: Culturing of the producing Penicillium strain in a suitable liquid medium.

-

Extraction: Extraction of the culture broth with an organic solvent (e.g., ethyl acetate).

-

Chromatography: Separation and purification of the individual decarestrictines using chromatographic techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC).

Caption: General workflow for the isolation of decarestrictines.

In Vitro Cholesterol Biosynthesis Assay (HepG2 Cells)

While a specific protocol for testing decarestrictines is not detailed in the reviewed literature, a general procedure for assessing cholesterol biosynthesis inhibition in HepG2 cells is as follows:

-

Cell Culture: HepG2 cells are cultured in a suitable medium and seeded in multi-well plates.

-

Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified duration.

-

Labeling: A radiolabeled precursor, such as [¹⁴C]-acetate, is added to the culture medium.

-

Lipid Extraction: Cellular lipids are extracted using a solvent system (e.g., chloroform:methanol).

-

Quantification: The amount of radiolabeled cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.

Caption: Workflow for a HepG2 cholesterol biosynthesis assay.

Biosynthetic Pathway of Decarestrictines

The decarestrictine family originates from a common pentaketide precursor.[3] Decarestrictins A1 and A2 are key intermediates that, under acidic conditions during fermentation, can undergo a non-enzymatic conversion to form other members of the family, notably Decarestrictin D, as well as the newer decarestrictines N and O.[3] This highlights the potential to manipulate fermentation conditions to favor the production of specific decarestrictines.[3]

Caption: Biosynthetic relationship of key decarestrictines.

Conclusion and Future Directions

This compound and the broader decarestrictine family represent a class of natural products with demonstrated potential as inhibitors of cholesterol biosynthesis. While the foundational knowledge of their structure, source, and general biological activity is established, further research is required to fully elucidate their therapeutic potential. Key areas for future investigation include:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Determination of the IC50 values for this compound and other family members to establish a clear QSAR.

-

Mechanism of Action Studies: Identification of the specific molecular target(s) of decarestrictines within the cholesterol biosynthesis pathway.

-

Total Synthesis and Analog Development: The total synthesis of various decarestrictines has been achieved, opening avenues for the creation of novel analogs with improved potency and pharmacokinetic properties.[5]

-

Preclinical and Clinical Evaluation: Rigorous preclinical and, eventually, clinical studies are necessary to assess the safety and efficacy of decarestrictines as therapeutic agents for hypercholesterolemia.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. A non-enzymatic reaction in the late biosynthesis of the decarestrictine family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secondary metabolites by chemical screening. 9. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. II. Structure elucidation of the decarestrictines A to D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Isolating Decarestrictin A1: A Detailed Guide for Researchers

Application Note: Protocols for the Purification of a Novel Cholesterol Biosynthesis Inhibitor

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the isolation and purification of Decarestrictin A1, a potent inhibitor of cholesterol biosynthesis. The protocols outlined below are based on the original discovery and subsequent characterization of the decarestrictine family of natural products.

Introduction

This compound is a member of a family of 10-membered lactones produced by fungi of the genus Penicillium, notably Penicillium simplicissimum and Penicillium corylophilum.[1] These compounds have garnered significant interest due to their specific inhibitory activity on cholesterol biosynthesis, a key target in the development of therapeutics for hypercholesterolemia and related cardiovascular diseases. This application note details the necessary steps for the fermentation of the producing organism, extraction of the crude product, and subsequent chromatographic purification of this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the production and characterization of this compound and related compounds.

| Parameter | Value | Reference |

| Producing Organism | Penicillium simplicissimum (strain Z 2568) | [1] |

| Fermentation Time | 144 hours | [1] |

| Optimal Fermentation Temperature | 24 °C | [1] |

| Crude Extract Yield | Not explicitly stated | |

| Final Purified Yield of Decarestrictin A | Not explicitly stated |

Experimental Protocols

Fermentation of Penicillium simplicissimum

This protocol describes the cultivation of Penicillium simplicissimum for the production of this compound.

Materials:

-

Penicillium simplicissimum (strain Z 2568) culture

-

Malt extract

-

Glucose

-

Peptone

-

Yeast extract

-

KH₂PO₄

-

MgSO₄·7H₂O

-

FeSO₄·7H₂O

-

ZnSO₄·7H₂O

-

Shaker flasks

-

Fermenter (10 L)

Procedure:

-

Seed Culture Preparation: Inoculate a suitable seed medium (e.g., 2% malt extract, 2% glucose, 0.5% peptone) with a culture of P. simplicissimum. Incubate at 24°C on a rotary shaker at 120 rpm for 48 hours.

-

Production Fermentation: Inoculate a 10 L fermenter containing production medium (e.g., 4% glucose, 0.5% yeast extract, 0.25% peptone, 0.2% KH₂PO₄, 0.05% MgSO₄·7H₂O, 0.001% FeSO₄·7H₂O, 0.001% ZnSO₄·7H₂O) with the seed culture (5% v/v).

-

Incubation: Maintain the fermentation at 24°C with an aeration rate of 5 L/min and an agitation speed of 250 rpm for 144 hours.[1]

Extraction of Crude Decarestrictins

This protocol details the extraction of the decarestrictin-containing crude product from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Mycelial filter

-

Rotary evaporator

Procedure:

-

Mycelial Separation: Separate the mycelium from the fermentation broth by filtration.

-

Solvent Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.

Chromatographic Purification of this compound

This protocol outlines the multi-step chromatographic process for the isolation of pure this compound from the crude extract.

Materials:

-

Crude extract

-

Silica gel 60 (for column chromatography)

-

Sephadex LH-20 (for size-exclusion chromatography)

-

Solvents: n-hexane, ethyl acetate, chloroform, methanol

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

Procedure:

-

Silica Gel Column Chromatography (Step 1):

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Apply the dissolved extract to a silica gel 60 column pre-equilibrated with n-hexane.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by TLC. Combine fractions containing compounds with similar Rf values.

-

-

Sephadex LH-20 Chromatography (Step 2):

-

Dissolve the partially purified fractions from the previous step in methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions. Monitor by TLC.

-

-

Silica Gel Column Chromatography (Step 3):

-

Further purify the fractions containing this compound using another silica gel column, eluting with a chloroform-methanol gradient.

-

-

Preparative HPLC (Final Purification):

-

Perform final purification using a preparative HPLC system equipped with a reversed-phase C18 column.

-

Use an appropriate mobile phase (e.g., a gradient of methanol and water) to achieve baseline separation of this compound.

-

Collect the peak corresponding to this compound and concentrate to yield the pure compound.

-

Visualizations

The following diagrams illustrate the key workflows for the isolation and purification of this compound.

Caption: Experimental workflow for this compound production and purification.

Caption: Logical relationship of the isolation and purification process.

References

Application Notes and Protocols for Decarestrictin A1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictin A1 is a naturally occurring 10-membered lactone isolated from Penicillium simplicissimum.[1] It belongs to a family of compounds, the decarestrictines, which have been identified as inhibitors of cholesterol biosynthesis.[1][2] This property makes this compound a molecule of interest for studies related to lipid metabolism and potential therapeutic applications where modulation of the cholesterol pathway is desired. These application notes provide an overview of its mechanism of action and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound inhibits the de novo biosynthesis of cholesterol.[1] The initial characterization of the decarestrictine family demonstrated their inhibitory activity in a Hep-G2 cell-based assay, a common in vitro model for studying liver cell metabolism.[1][2] While the precise molecular target within the cholesterol biosynthesis pathway has not been fully elucidated in the foundational literature, its action leads to a reduction in cellular cholesterol levels. The cholesterol biosynthesis pathway is a complex series of enzymatic reactions, and its inhibition can have pleiotropic effects on cellular function, as cholesterol is a critical component of cell membranes and a precursor for steroid hormones and bile acids.

Data Presentation

Due to the limited publicly available quantitative data for this compound, the following tables are presented as templates for researchers to populate with their own experimental findings.

Table 1: In Vitro Efficacy of this compound on Cholesterol Biosynthesis

| Cell Line | Assay Method | Time Point (hours) | IC50 (µM) | Max Inhibition (%) | Notes |

| HepG2 | [Protocol 1] | 24 | User Data | User Data | Cholesterol biosynthesis inhibition |

| User-defined | User-defined | User-defined | User Data | User Data | User-defined |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Method | Time Point (hours) | CC50 (µM) | Therapeutic Index (CC50/IC50) |

| HepG2 | [Protocol 2] | 24 | User Data | User Data |

| User-defined | User-defined | User-defined | User Data | User Data |

Experimental Protocols

Protocol 1: Assessment of Cholesterol Biosynthesis Inhibition in Cultured Cells

This protocol is designed to measure the inhibitory effect of this compound on de novo cholesterol synthesis using a radiolabeling method.

Materials:

-

This compound (stock solution in DMSO or ethanol)

-

Hepatocellular carcinoma cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

[¹⁴C]-Acetate (radiolabeled precursor)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

-

Scintillation cocktail

-

Scintillation counter

-

96-well or 24-well cell culture plates

Procedure:

-

Cell Seeding: Seed HepG2 cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Once cells are at the desired confluency, aspirate the complete medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Pre-incubate the cells with the compound for 2-4 hours.

-

Radiolabeling: To each well, add [¹⁴C]-acetate to a final concentration of 1 µCi/mL.

-

Incubation: Incubate the cells for an additional 4-6 hours at 37°C.

-

Cell Lysis and Lipid Extraction:

-

Aspirate the medium and wash the cells twice with cold PBS.

-

Add the hexane:isopropanol solvent mixture to each well and incubate for 30 minutes at room temperature to extract the lipids.

-

Collect the solvent containing the extracted lipids into a new tube.

-

-

Quantification:

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a known volume of scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of [¹⁴C]-acetate incorporation into cholesterol (IC50) by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of this compound on cultured cells.

Materials:

-

This compound (stock solution in DMSO or ethanol)

-

Cell line of interest (e.g., HepG2)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

Compound Treatment: Add fresh medium containing serial dilutions of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber. Gently pipette to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the concentration of this compound that reduces cell viability by 50% (CC50).

Visualizations

Caption: Simplified Cholesterol Biosynthesis Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Decarestrictin A1: A Novel Inhibitor of Cholesterol Biosynthesis

For Immediate Release

Decarestrictin A1, a novel 10-membered lactone isolated from the fungi Penicillium simplicissimum and Penicillium corylophilum, has been identified as a potent inhibitor of cholesterol biosynthesis. This finding presents a promising avenue for researchers, scientists, and drug development professionals exploring new therapeutic strategies for hypercholesterolemia and related cardiovascular diseases.

Summary of Biological Activity

Initial in vitro studies using a HEP-G2 cell assay demonstrated the inhibitory effect of the decarestrictine family, including this compound, on the synthesis of cholesterol. These findings were subsequently confirmed in in vivo models, highlighting the potential of these compounds as effective cholesterol-lowering agents. While the precise enzymatic target within the complex cholesterol biosynthesis pathway is a subject of ongoing investigation, preliminary evidence suggests that this compound may exert its inhibitory effects on acetoacetyl-CoA thiolase , a key enzyme in the initial stages of this metabolic cascade.

Quantitative Inhibitory Data

Further research is required to fully elucidate the enzyme kinetics and inhibitory mechanism of this compound. The following table will be populated with key quantitative data, such as IC50 and Ki values, as this information becomes available through ongoing and future studies.

| Compound | Target Enzyme | IC50 | Ki | Inhibition Type |

| This compound | Acetoacetyl-CoA Thiolase (putative) | Data not yet available | Data not yet available | Data not yet available |

Mechanism of Action: A Working Hypothesis

This compound is hypothesized to function as an inhibitor of acetoacetyl-CoA thiolase. This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a critical early step in the mevalonate pathway, which is the primary route for cholesterol biosynthesis. By inhibiting this enzyme, this compound is believed to disrupt the supply of essential precursors for cholesterol production, thereby lowering overall cholesterol levels.

Caption: Putative mechanism of this compound action.

Experimental Protocols

The following protocols provide a framework for researchers to investigate the inhibitory effects of this compound on cholesterol biosynthesis and its putative target, acetoacetyl-CoA thiolase.

Protocol 1: In Vitro Cholesterol Biosynthesis Inhibition Assay in HEP-G2 Cells

This protocol is designed to assess the ability of this compound to inhibit the synthesis of cholesterol in a human liver cell line.

Materials:

-

HEP-G2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

[¹⁴C]-Acetate (radiolabeled precursor)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Cell Culture: Culture HEP-G2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified incubation period. Include a vehicle control (solvent only).

-

Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a further period to allow for incorporation into newly synthesized cholesterol.

-

Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).

-

Quantification: Transfer the lipid extract to scintillation vials, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that causes a 50% reduction in [¹⁴C]-acetate incorporation into cholesterol (IC50).

Caption: Workflow for in vitro cholesterol inhibition assay.

Protocol 2: Acetoacetyl-CoA Thiolase Activity Assay

This protocol outlines a method to directly measure the enzymatic activity of acetoacetyl-CoA thiolase in the presence and absence of this compound.

Materials:

-

Purified acetoacetyl-CoA thiolase or cell lysate containing the enzyme

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Acetyl-CoA

-

Coenzyme A (CoA)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

This compound

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and DTNB in a cuvette.

-

Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and incubate for a short period to allow for potential binding to the enzyme. Include a control without the inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified acetoacetyl-CoA thiolase or cell lysate.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 412 nm over time. The reaction of the thiol group of CoA released during the thiolase reaction with DTNB produces a colored product that absorbs at this wavelength.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition at each this compound concentration and calculate the IC50 value. Further kinetic studies can be performed by varying the substrate concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).

Caption: Workflow for acetoacetyl-CoA thiolase activity assay.

Conclusion

This compound represents a promising new lead compound for the development of novel cholesterol-lowering therapies. The provided protocols offer a starting point for researchers to further investigate its mechanism of action and inhibitory potential. Elucidation of its precise molecular target and a comprehensive understanding of its enzyme kinetics will be crucial for its future development as a therapeutic agent.

Decarestrictin A1: Application Notes and Protocols for Metabolic Research

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature review reveals that research on Decarestrictin A1, a fungal metabolite, is primarily concentrated in the early 1990s following its discovery. These initial studies identified this compound as an inhibitor of cholesterol biosynthesis. However, there is a significant lack of recent and detailed scientific publications outlining its specific molecular mechanisms, quantitative efficacy, and standardized experimental protocols for its application in contemporary metabolic research.

This document provides a summary of the available information on this compound and places it within the broader context of cholesterol metabolism research. Due to the limited data, the detailed application notes and quantitative data tables requested cannot be fully provided. Instead, we offer a general overview, a hypothetical experimental workflow, and a conceptual signaling pathway to guide potential future investigations into this compound.

Overview of this compound

This compound is a member of the decarestrictine family, a group of 10-membered lactones (polyketides) isolated from fungi of the Penicillium genus, specifically Penicillium simplicissimum and Penicillium corylophilum.[1] The decarestrictine family, including A1, was identified for its ability to inhibit the de novo synthesis of cholesterol.[1][2]

Initial studies confirmed this inhibitory effect in both in vitro models, using the human liver cell line HepG2, and in vivo models in rats.[1] The various members of the decarestrictine family, including A1, A2, B, C1, C2, and D, differ in their oxygenation patterns and are derived from a common pentaketide precursor through a series of enzymatic and non-enzymatic steps.[2][3][4] The production of different decarestrictines can be influenced by fermentation conditions such as pH.[2]

Potential Applications in Metabolic Research

Based on its known function, this compound could be a valuable tool for studying various aspects of cholesterol metabolism and its role in metabolic diseases. Potential research applications could include:

-

Elucidating Cholesterol Homeostasis: Investigating the cellular responses to the inhibition of cholesterol synthesis.

-

Drug Discovery: Serving as a lead compound for the development of new lipid-lowering agents.

-

Studying Statin-Resistant Mechanisms: Exploring alternative pathways for cholesterol regulation in cells that are less sensitive to statins.

Experimental Protocols (Conceptual)

Given the absence of detailed published protocols for this compound, a general methodology for assessing the in vitro effects of a putative cholesterol synthesis inhibitor is provided below. This protocol is based on standard practices in metabolic research.

In Vitro Assessment of Cholesterol Synthesis Inhibition in HepG2 Cells

Objective: To determine the dose-dependent effect of this compound on cholesterol synthesis in a human liver cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

[¹⁴C]-Acetate (radiolabeled precursor for cholesterol synthesis)

-

Lysis buffer

-

Scintillation fluid and counter

-

Reagents for protein quantification (e.g., BCA assay)

Procedure:

-

Cell Culture: Culture HepG2 cells in standard conditions until they reach 80-90% confluency.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Radiolabeling: Following pre-incubation, add [¹⁴C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Lipid Extraction: Extract the total lipids from the cell lysates.

-

Quantification of Cholesterol Synthesis: Measure the amount of radiolabeled cholesterol using a scintillation counter.

-

Normalization: Normalize the results to the total protein content of each sample.

-

Data Analysis: Calculate the percentage inhibition of cholesterol synthesis at each concentration of this compound compared to the vehicle control.

Visualization of Metabolic Pathways

Cholesterol Biosynthesis Pathway

The following diagram illustrates the simplified cholesterol biosynthesis pathway, highlighting the central role of HMG-CoA reductase, a common target for cholesterol-lowering drugs. While the specific target of this compound is not confirmed, it is hypothesized to act on one of the enzymes in this pathway.

Caption: Simplified Cholesterol Biosynthesis Pathway.

Conceptual Experimental Workflow

The following diagram outlines a general workflow for the initial investigation of a novel compound's effect on cellular cholesterol metabolism.

Caption: Conceptual Workflow for Investigating this compound.

Conclusion

This compound represents a potentially interesting but understudied molecule in the field of metabolic research. While its role as a cholesterol biosynthesis inhibitor is established, the lack of detailed modern research limits its immediate application. The protocols and pathways provided here are intended to serve as a conceptual guide for researchers interested in reinvestigating this compound and its potential therapeutic applications. Further studies are necessary to elucidate its precise mechanism of action and to generate the quantitative data required for its validation as a tool in metabolic research and drug development.

References

- 1. Statins—From Fungi to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rebaudioside A Enhances LDL Cholesterol Uptake in HepG2 Cells via Suppression of HMGCR Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols for Studying Lipid Metabolism Using Cholesterol Biosynthesis Inhibitors: Featuring Decarestrictin A1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decarestrictin A1 is a fungal metabolite isolated from Penicillium species that has been identified as an inhibitor of cholesterol biosynthesis. While detailed mechanistic studies on this compound are limited in publicly available literature, its discovery highlights the potential of natural products in the study and modulation of lipid metabolism. These application notes provide a comprehensive overview of the principles and methods for studying cholesterol biosynthesis inhibitors, using this compound as a relevant, albeit less characterized, example. The protocols and pathways described herein are broadly applicable to the investigation of novel inhibitors of this critical metabolic pathway.

The study of cholesterol biosynthesis is paramount in understanding numerous physiological and pathological states, including cardiovascular disease, metabolic syndrome, and certain cancers. The pathway is a complex, multi-enzyme process that synthesizes cholesterol from acetyl-CoA.[1][2] The rate-limiting step of this pathway is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase.[3][4][5] This enzyme is the primary target for the widely used class of cholesterol-lowering drugs known as statins.[6]

Inhibitors of cholesterol biosynthesis, such as this compound, are valuable tools for dissecting the intricacies of lipid metabolism and for the development of new therapeutic agents. Understanding their mechanism of action and effects on cellular lipid profiles is crucial for their application in research and drug development.

Data Presentation: Effects of Cholesterol Biosynthesis Inhibitors on Cellular Lipid Profile

Due to the limited quantitative data available for this compound, the following table summarizes the typical effects of HMG-CoA reductase inhibitors (statins) on the lipid profile of human liver cells (e.g., HepG2). This serves as an illustrative example of the expected outcomes when studying a cholesterol biosynthesis inhibitor.

| Parameter | Treatment Group (Statins) | Control Group (Vehicle) | Fold Change (Treatment vs. Control) | Reference |

| Total Cholesterol | Decreased | Baseline | ↓ | [7] |

| Cholesteryl Esters | Significantly Decreased | Baseline | ↓↓ | [7] |

| Free Cholesterol | Slightly Decreased/No Change | Baseline | ↓/↔ | [7] |

| Triglycerides | Increased | Baseline | ↑ | [7][8] |

| Phosphatidylinositols (PI) | Decreased | Baseline | ↓ | [7] |

| Arachidonic Acid-containing Lipids | Increased | Baseline | ↑ | [7] |

| HMG-CoA Reductase (HMGCR) mRNA | Increased (due to feedback) | Baseline | ↑ | [8] |

| LDL Receptor (LDLR) mRNA | Increased (due to feedback) | Baseline | ↑ | [8] |

Note: The precise quantitative changes can vary depending on the specific inhibitor, its concentration, the cell type used, and the duration of treatment.

Signaling Pathways

Cholesterol Biosynthesis Pathway

The synthesis of cholesterol is a multi-step process primarily occurring in the endoplasmic reticulum. It begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce cholesterol.[1][2] A simplified diagram of this pathway, highlighting key enzymes, is presented below. Inhibitors can target various enzymes in this pathway, with HMG-CoA reductase being a major regulatory point.[3][4][5]

Caption: Simplified Cholesterol Biosynthesis Pathway.

SREBP Signaling Pathway

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a crucial regulatory mechanism that governs the transcription of genes involved in cholesterol and fatty acid synthesis in response to cellular sterol levels.[9][10][11] When cellular cholesterol is low, SREBPs are activated and translocate to the nucleus to upregulate the expression of genes like HMGCR and LDLR.[12] Inhibition of cholesterol synthesis leads to a decrease in intracellular cholesterol, thereby activating the SREBP pathway as a compensatory feedback mechanism.[8]

Caption: SREBP Signaling Pathway Regulation.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of cholesterol biosynthesis inhibitors like this compound.

Protocol 1: In Vitro HMG-CoA Reductase Activity Assay

This protocol measures the direct inhibitory effect of a compound on the activity of HMG-CoA reductase. The assay is based on monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.[13][14][15]

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)

-

Test compound (e.g., this compound)

-

Positive control inhibitor (e.g., Pravastatin)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer and NADPH in each well of the 96-well plate.

-

Add the test compound at various concentrations to the respective wells. Include wells for a negative control (vehicle) and a positive control (Pravastatin).

-

Initiate the reaction by adding HMG-CoA reductase enzyme to all wells except for a blank control.

-

Immediately after adding the enzyme, start the kinetic read on the microplate reader, measuring the absorbance at 340 nm every 15-30 seconds for 5-10 minutes at 37°C.

-

The rate of NADPH consumption is determined by the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Cell-Based Cholesterol Synthesis Assay (Radiolabeling)

This protocol measures the de novo synthesis of cholesterol in cultured cells by tracing the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate or [³H]-mevalonate.[16][17]

Materials:

-

Cultured cells (e.g., HepG2, CHO)

-

Cell culture medium

-

Radiolabeled precursor (e.g., [¹⁴C]-acetate)

-

Test compound (e.g., this compound)

-

Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

-

Thin-layer chromatography (TLC) system

-

Scintillation counter and scintillation fluid

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with the test compound at various concentrations for a specified period (e.g., 2-4 hours).

-

Add the radiolabeled precursor to the culture medium and incubate for an additional period (e.g., 2-24 hours) to allow for incorporation into newly synthesized lipids.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using an appropriate solvent system.

-

Separate the lipid classes, including cholesterol, using TLC.

-

Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesterol into scintillation vials.

-

Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

-

Normalize the radioactivity to the total protein content of the cell lysate.

-

Calculate the inhibition of cholesterol synthesis at each concentration of the test compound relative to the vehicle control.

Protocol 3: Cellular Cholesterol Staining with Filipin

This protocol uses the fluorescent dye Filipin, which binds specifically to unesterified cholesterol, to visualize and semi-quantify cellular cholesterol distribution.[18][19][20][21]

Materials:

-

Cultured cells on glass coverslips or in optical-bottom plates

-

Test compound (e.g., this compound)

-

Filipin III stock solution (e.g., 25 mg/mL in DMSO)

-

Paraformaldehyde (PFA) for cell fixation

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm)

Procedure:

-

Seed cells and treat with the test compound as described in Protocol 2.

-

Wash the cells with PBS.

-

Fix the cells with 3-4% PFA in PBS for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.

-

Prepare a working solution of Filipin (e.g., 0.05 mg/mL in PBS with 10% fetal bovine serum). Protect from light.

-

Stain the cells with the Filipin working solution for 2 hours at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips or image the plate immediately using a fluorescence microscope. Filipin fluorescence is prone to photobleaching.

-

Analyze the images to assess changes in cholesterol distribution and intensity.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and characterization of a novel cholesterol biosynthesis inhibitor.

Caption: Workflow for Inhibitor Characterization.

References